molecular formula C23H22N2O3 B4032527 4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(2-methylphenyl)benzamide

4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(2-methylphenyl)benzamide

Cat. No.: B4032527
M. Wt: 374.4 g/mol
InChI Key: SFDNFOPTBKLRAK-UHFFFAOYSA-N
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Description

4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16304257 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties and Stimuli-Responsive Behavior

A study on pyridyl substituted benzamides, closely related in structure to the compound , highlights their luminescent properties and multi-stimuli-responsive behavior. These compounds demonstrate aggregation-enhanced emission (AEE) in various solvents and show mechanochromic properties, indicating potential applications in materials science, particularly in the development of smart materials and sensors (Srivastava et al., 2017).

Novel Pyrimidines with π-Conjugated Chains

Research into novel pyrimidines with extended π-conjugated chains, which share structural motifs with the compound of interest, suggests applications in organic electronics and photonics. These compounds, through their designed interactions and conjugated systems, could offer pathways to new electronic materials with tailored properties (Harutyunyan et al., 2020).

Molecular Structure and Antioxidant Activity

Another study on a benzamide derivative with similar structural features investigated its molecular structure and antioxidant activity. This research implies that compounds of this class could have potential applications in the development of antioxidants for use in pharmaceuticals or as food additives, emphasizing the importance of detailed molecular characterization for understanding biological activity (Demir et al., 2015).

Heterocyclic Synthesis

Compounds related to the query have been used in the synthesis of various heterocyclic structures, indicating their utility as building blocks in synthetic organic chemistry for the creation of new drugs or materials with specific functions (Mohareb et al., 2004).

Histone Deacetylase Inhibition for Cancer Therapy

Research on benzamide derivatives as histone deacetylase (HDAC) inhibitors shows promise in cancer therapy. One study describes the synthesis and biological evaluation of such compounds, highlighting their potential in blocking cancer cell proliferation and inducing apoptosis, suggesting a possible area of application for similar compounds (Zhou et al., 2008).

Properties

IUPAC Name

4-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-14-6-3-4-9-19(14)24-21(26)16-10-12-17(13-11-16)25-22(27)18-8-5-7-15(2)20(18)23(25)28/h3-7,9-13,15,18,20H,8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDNFOPTBKLRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(2-methylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(2-methylphenyl)benzamide
Reactant of Route 4
4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(2-methylphenyl)benzamide
Reactant of Route 5
4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(2-methylphenyl)benzamide
Reactant of Route 6
4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(2-methylphenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.